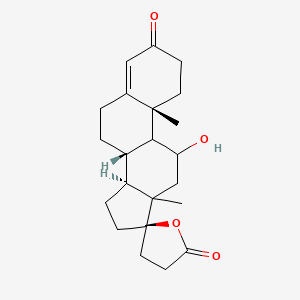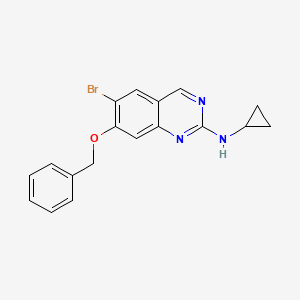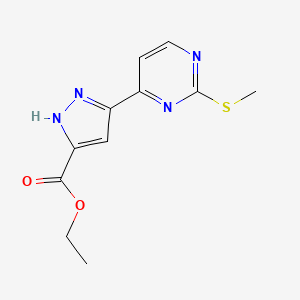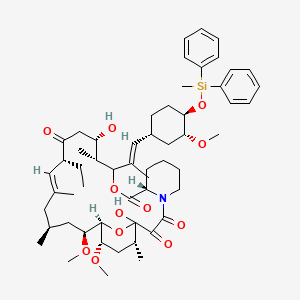
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide: is a metabolite formed through the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This compound is part of the acyl glucuronide family, which are known for their role in drug metabolism and potential toxicity due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Arundic Acid Acyl-beta-D-Glucuronide typically involves the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of R-(-)-Arundic Acid .
Industrial Production Methods: Industrial production of acyl glucuronides, including this compound, often involves biotechnological methods utilizing recombinant UGT enzymes. These methods ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to another molecule, which can lead to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Often facilitated by nucleophilic reagents under physiological conditions.
Major Products Formed:
Hydrolysis: R-(-)-Arundic Acid and beta-D-Glucuronic Acid.
Transacylation: Protein adducts and other acylated molecules.
Scientific Research Applications
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and potential toxicity.
Medicine: Studied for its potential therapeutic effects and adverse reactions.
Industry: Utilized in the development of biotechnological methods for the production of acyl glucuronides.
Mechanism of Action
The mechanism of action of R-(-)-Arundic Acid Acyl-beta-D-Glucuronide involves its reactivity as an acyl glucuronide. This compound can form covalent adducts with proteins through transacylation reactions, which may lead to the modification of protein function and potential toxicity . The molecular targets and pathways involved include various enzymes and proteins that interact with the acyl group of the compound .
Comparison with Similar Compounds
- R-(-)-Naproxen Acyl-beta-D-Glucuronide
- S-(-)-Ibuprofen Acyl-beta-D-Glucuronide
- Diclofenac Acyl-beta-D-Glucuronide
Comparison: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide is unique due to its specific structure and reactivity profile. Compared to other acyl glucuronides, it may exhibit different rates of hydrolysis and transacylation, leading to distinct biological effects and potential toxicity .
Properties
Molecular Formula |
C17H30O8 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-propyloctanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H30O8/c1-3-5-6-7-9-10(8-4-2)16(23)25-17-13(20)11(18)12(19)14(24-17)15(21)22/h10-14,17-20H,3-9H2,1-2H3,(H,21,22)/t10-,11+,12+,13-,14+,17+/m1/s1 |
InChI Key |
QKASJXSEOIADTC-LZQHRPSPSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)

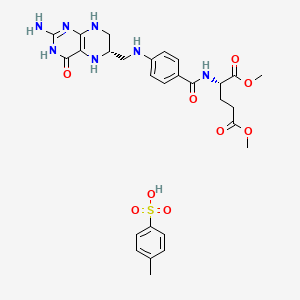
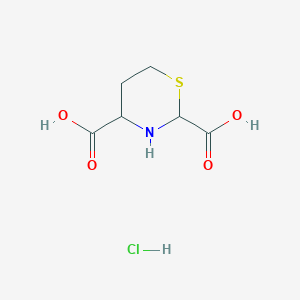
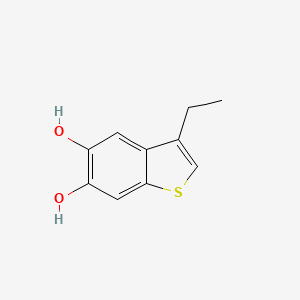

![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
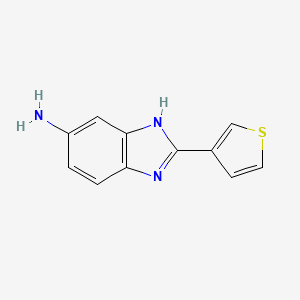
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
